Skin Sensitization Risk: Zero Positive Patch Test Reactions vs. Citral and Hydroxycitronellal as Established Allergens
In a 2024 multicentre dose-finding patch test study involving 373 consecutive dermatitis patients, 4,8-dimethyl-4,9-decadienal produced zero positive allergic reactions at the highest tested concentration of 550 µg/cm² . By contrast, citral (3,7-dimethyl-2,6-octadienal) has a published human No Observed Effect Level (NOEL) for dermal sensitization induction of 1400 µg/cm² and is an established contact allergen subject to IFRA quantitative risk assessment (QRA)-based restrictions . Hydroxycitronellal is also classified as an IFRA-restricted skin sensitizer and is listed as a known human allergen in EU Cosmetic Regulation Annex III . The absence of any positive patch test reactions for 4,8-dimethyl-4,9-decadienal at a clinically meaningful test concentration represents a differentiated skin safety signal relative to these widely used aldehyde comparators.
| Evidence Dimension | Skin sensitization – positive patch test rate at highest tested concentration |
|---|---|
| Target Compound Data | 0 positive allergic reactions at 550 µg/cm² (n=373 patients) |
| Comparator Or Baseline | Citral: NOEL for induction = 1400 µg/cm² (established allergen with IFRA QRA restrictions). Hydroxycitronellal: IFRA-restricted allergen listed in EU Cosmetics Regulation Annex III. |
| Quantified Difference | 0% positive patch test rate vs. citral established as a human sensitizer above 1400 µg/cm²; vs. hydroxycitronellal as a regulated contact allergen. |
| Conditions | Multicentre patch test study (4 clinics); 4,8-dimethyl-4,9-decadienal tested in 3 dose-escalation rounds up to 550 µg/cm²; read at D2, D3/D4, and D7 . |
Why This Matters
A documented absence of allergic patch test reactions supports safer formulation at higher use levels and reduces regulatory compliance burden compared with competing aldehydes that carry established allergen classifications.
- [1] Sukakul T, Bruze M, Mowitz M, et al. Results of patch testing with five fragrance materials hitherto not tested: A dose-finding study in the clinical population. Contact Dermatitis. 2024;90(6):566-573. doi:10.1111/cod.14525 View Source
- [2] Api AM, Vey M. Implementation of the dermal sensitization Quantitative Risk Assessment (QRA) for fragrance ingredients. Regulatory Toxicology and Pharmacology. 2008;52(1):53-61. doi:10.1016/j.yrtph.2008.05.011 View Source
- [3] European Commission. Table 11-1: Current IFRA restrictions based on induction experiments. In: Opinion on Fragrance Allergies in Consumers. Available at: https://ec.europa.eu/health/scientific_committees/opinions_layman/perfume-allergies/en/figtableboxes/table-11-1.htm View Source
